4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide
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Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide group, a trichloroethyl moiety, and a dimethylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions may result in the formation of substituted benzamides .
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl)-benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(3-(4-methoxy-phenyl)-thioureido)-ethyl)-benzamide
- 4-methyl-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide is unique due to its specific structural features, such as the presence of the dimethylanilino group, which may impart distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C18H19Cl3N2O |
---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-11-4-7-14(8-5-11)16(24)23-17(18(19,20)21)22-15-9-6-12(2)13(3)10-15/h4-10,17,22H,1-3H3,(H,23,24) |
InChI Key |
IWEBQKLKSVFMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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